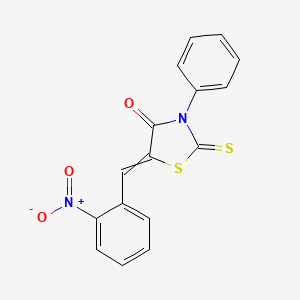

5-o-Nitrobenzylidene-3-phenylrhodanine

Description

Contextualization within Rhodanine (B49660) Chemistry

Rhodanine, a five-membered heterocyclic compound, and its derivatives have become a focal point of extensive research due to their versatile chemical nature and wide array of biological activities. nih.govresearchgate.netsemanticscholar.orgresearchgate.netcrescentchemical.com

The rhodanine scaffold, chemically known as 2-thioxo-4-thiazolidinone, is a prominent heterocyclic nucleus that has demonstrated considerable importance in the field of medicinal chemistry. nih.govnih.govnih.gov Its significance stems from its ability to serve as a versatile synthetic intermediate and its presence in molecules exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.netcrescentchemical.com The clinical use of the rhodanine-containing drug epalrestat (B1671369) for treating diabetic complications underscored the therapeutic potential of this chemical class, spurring further research. nih.govresearchgate.netsemanticscholar.org Rhodanine derivatives have been investigated for a multitude of pharmacological applications, including as anticancer, antimicrobial, and antiviral agents. researchgate.netnih.gov The structural features of the rhodanine ring allow for diverse chemical modifications, making it an attractive scaffold for the design and synthesis of novel bioactive compounds. nih.govsemanticscholar.org

In the realm of medicinal chemistry, certain molecular frameworks are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. Rhodanine and its derivatives are widely recognized as belonging to this esteemed class of compounds. nih.govresearchgate.netresearchgate.netcrescentchemical.com Their status as privileged structures is supported by the frequent identification of rhodanine-based compounds as potent hits in high-throughput screening campaigns against various enzymes and receptors. researchgate.netcrescentchemical.com The rhodanine core offers a unique combination of hydrogen bond donors and acceptors, as well as lipophilic characteristics, which contribute to its versatile binding capabilities. semanticscholar.org This has led to intensive academic inquiry into the synthesis and biological evaluation of extensive libraries of rhodanine derivatives, aiming to explore their structure-activity relationships and identify new therapeutic leads. nih.govresearchgate.net

Overview of Derivatization Strategies of Rhodanine

The chemical versatility of the rhodanine scaffold allows for straightforward structural modifications at several positions, enabling the generation of large and diverse chemical libraries for biological screening. nih.govresearchgate.net

The rhodanine ring possesses two primary sites for chemical derivatization: the nitrogen atom at position 3 (N-3) and the active methylene (B1212753) group at position 5 (C-5). nih.govresearchgate.net The C-5 position is particularly reactive and is commonly utilized for Knoevenagel condensation reactions with various aldehydes and ketones. This reaction introduces a benzylidene or similar substituent, significantly influencing the biological activity of the resulting molecule. nih.gov The N-3 position, bearing a secondary amine, can be readily alkylated or arylated to introduce a wide range of substituents. nih.gov These modifications at the N-3 and C-5 positions are crucial for fine-tuning the physicochemical properties and biological activities of rhodanine derivatives, making them a central focus of synthetic and medicinal chemistry research. nih.govresearchgate.net

Scope of Academic Investigation on 5-o-Nitrobenzylidene-3-phenylrhodanine

While the broader class of 5-benzylidene-rhodanine derivatives has been the subject of considerable academic investigation, the specific compound This compound is not extensively detailed in publicly available scientific literature. General synthetic routes, such as the Knoevenagel condensation of 3-phenylrhodanine (B74922) and 2-nitrobenzaldehyde, can be postulated for its creation. However, a comprehensive body of research focusing solely on its synthesis, characterization, and biological evaluation is not readily apparent.

Academic studies on analogous compounds, such as those with nitro groups at the meta or para positions of the benzylidene moiety, or with different substituents at the N-3 position of the rhodanine ring, have been published. mdpi.commdpi.com These studies often explore the impact of substituent positioning and nature on various biological activities, including anticancer and antimicrobial properties. semanticscholar.orgnih.gov The electron-withdrawing nature of the nitro group is a common feature explored in such research.

Given the established interest in nitro-containing compounds for their diverse biological activities, and the privileged status of the rhodanine scaffold, it is plausible that this compound has been synthesized and evaluated within broader research programs. However, dedicated and detailed research findings for this specific isomer, including comprehensive data tables of its physicochemical and biological properties, are not prominently featured in the current body of scientific literature. Therefore, the scope of its academic investigation appears to be limited or not widely disseminated.

Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O3S2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H10N2O3S2/c19-15-14(10-11-6-4-5-9-13(11)18(20)21)23-16(22)17(15)12-7-2-1-3-8-12/h1-10H |

InChI Key |

DTTMESYQADJMCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 5 O Nitrobenzylidene 3 Phenylrhodanine and Analogues

General Principles of Rhodanine (B49660) Synthesis

The construction of the rhodanine core and its subsequent derivatization are guided by well-established chemical principles. The reactivity of the methylene (B1212753) group at the C-5 position is central to the synthesis of 5-arylidene rhodanine derivatives.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 5-arylidene rhodanine derivatives. ekb.eg This reaction involves the condensation of an active methylene compound, in this case, the rhodanine ring, with an aldehyde or ketone. ekb.eg The reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group, followed by dehydration to yield the α,β-unsaturated product. ekb.eg

The active methylene group at the C-5 position of the rhodanine ring is readily deprotonated by a base, forming a resonance-stabilized carbanion. ekb.eg This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, such as o-nitrobenzaldehyde, to form a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the C=C double bond, yielding the 5-arylidene rhodanine derivative. scholarsresearchlibrary.com

Various catalytic systems have been developed to promote the Knoevenagel condensation for the synthesis of 5-arylidene rhodanines, including the use of ionic liquids, solid supports, and microwave irradiation to enhance reaction rates and yields. ekb.egscholarsresearchlibrary.comderpharmachemica.com

The synthesis of the N-phenyl rhodanine precursor is a critical step. While various methods exist for the synthesis of rhodanine and its N-substituted derivatives, a common approach involves the reaction of primary amines and carbon disulfide with α-haloacetic acids or their esters. Another important route involves the use of isothiocyanates. researchgate.netrsc.org

Phenyl isothiocyanate serves as a key reagent in the synthesis of N-phenyl rhodanine. The reaction typically involves the condensation of phenyl isothiocyanate with an active methylene compound containing a thioglycolic acid moiety or its equivalent. researchgate.net The isothiocyanate group provides the nitrogen and one of the sulfur atoms for the rhodanine ring.

One-pot, multi-component reactions have also been developed for the efficient synthesis of N-substituted rhodanines. researchgate.net These methods often involve the reaction of a primary amine, carbon disulfide, and a suitable three-carbon synthon, offering a convergent and atom-economical approach to the rhodanine core. researchgate.net

Specific Synthesis of 5-o-Nitrobenzylidene-3-phenylrhodanine

The synthesis of the target compound, this compound, is achieved through the Knoevenagel condensation of N-phenyl rhodanine with o-nitrobenzaldehyde. The specific reaction conditions, including the choice of catalyst and solvent, play a crucial role in the efficiency of this transformation.

The optimization of reaction conditions is essential for achieving high yields and purity of this compound. Key parameters that are often varied include the catalyst, solvent, temperature, and reaction time.

For instance, a study on the synthesis of a related compound, Epalrestat (B1671369), optimized the conditions for the Knoevenagel condensation step. mdpi.com The optimal conditions involved using 2.0 equivalents of 50% KOH as a catalyst and ethanol (B145695) as the solvent, with the reaction carried out at 40 °C for 5 hours. mdpi.com Such optimization studies provide a valuable starting point for the synthesis of other substituted rhodanine derivatives.

The use of green chemistry principles has also influenced the development of synthetic protocols. This includes the use of environmentally benign solvents like water or ionic liquids, and energy-efficient methods such as microwave irradiation. derpharmachemica.comresearchgate.netnanobioletters.com

Table 1: Optimization of Knoevenagel Condensation for 5-Arylidene Rhodanine Derivatives

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | DIPEAc | - | Room Temp | - | High | scholarsresearchlibrary.com |

| 2 | CuFe2O4 NPs | Water | 100 | 30-40 | High | nanobioletters.com |

| 3 | Alum | Water | - | 6-12 (MW) | Excellent | derpharmachemica.com |

| 4 | [Et3NH][HSO4] | - | 80 | 20 | - | nanobioletters.com |

| 5 | [TMG][Lac] | Solventless | - | - | - | nanobioletters.com |

| 6 | Piperidine | Toluene (B28343) | - | - | 52 | ekb.eg |

Note: This table presents a selection of optimized conditions from various studies and is not an exhaustive list. The specific yields and reaction times can vary depending on the specific substrates used.

The choice of catalyst and solvent significantly impacts the Knoevenagel condensation. Catalysts are employed to facilitate the deprotonation of the active methylene group of the rhodanine ring, thereby increasing its nucleophilicity.

Catalysts:

Basic Catalysts: Traditional methods often employ basic catalysts such as piperidine, pyridine, or alkali hydroxides. ekb.eg These bases abstract a proton from the C-5 position of rhodanine, generating the active nucleophile.

Ionic Liquids: Room temperature ionic liquids (RTILs) like Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) and 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) have been used as both catalysts and reaction media, offering advantages such as high yields, short reaction times, and recyclability. scholarsresearchlibrary.comnanobioletters.com

Heterogeneous Catalysts: Solid-supported catalysts like KF/Al2O3 and copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs) offer ease of separation and recyclability, contributing to more sustainable synthetic processes. ekb.egnanobioletters.com

Lewis Acids: In some cases, Lewis acids can activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.

Solvents:

Protic Solvents: Alcohols like ethanol and methanol (B129727) are commonly used solvents. Water has also been employed as a green and economical solvent. derpharmachemica.commdpi.comnanobioletters.com

Aprotic Solvents: Solvents like toluene and dichloromethane (B109758) have been utilized, often in conjunction with specific catalysts. ekb.eg

Solvent-Free Conditions: The use of ionic liquids or solid catalysts can sometimes allow the reaction to be performed under solvent-free conditions, reducing waste and environmental impact. scholarsresearchlibrary.comresearchgate.net

Derivatization and Functionalization Strategies

Beyond the initial synthesis of this compound, further derivatization can be explored to modify its properties. The rhodanine scaffold offers several positions for functionalization.

The exocyclic double bond introduced via the Knoevenagel condensation can be a site for further reactions. For example, it can undergo Michael addition with various nucleophiles.

Additionally, the nitro group on the phenyl ring provides a handle for further chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be subjected to a variety of reactions, such as acylation or diazotization, to introduce further diversity into the molecular structure.

Recent research has also explored the reaction of alkylidene rhodanines with isothiocyanates in the presence of sulfur and a base like DABCO. nih.gov This reaction leads to the formation of novel aminoalkylidene rhodanine derivatives through a tandem process involving sulfurative annulation and ring-opening. nih.gov This strategy could potentially be applied to this compound to generate a new class of derivatives.

Chemical Modifications at the Rhodanine Core and Pendant Groups

The rhodanine scaffold offers multiple sites for chemical derivatization, notably at the C5-position and the N3-position. tandfonline.com The most common approach for introducing substituents at the C5-position is through Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, the rhodanine ring, typically in the presence of a basic catalyst. ekb.eg

The synthesis of 5-arylidenerhodanines, including this compound, is often achieved by reacting 3-phenylrhodanine (B74922) with the corresponding aromatic aldehyde. derpharmachemica.comnanobioletters.com Various catalysts and reaction conditions have been explored to optimize this condensation, including the use of alum under microwave irradiation in aqueous media, which offers an environmentally benign and efficient method. derpharmachemica.com Other methodologies employ catalysts such as copper ferrite nanoparticles, providing high yields and easy catalyst recovery. nanobioletters.com The Knoevenagel condensation is a cornerstone in the synthesis of a wide array of rhodanine derivatives. researchgate.netresearchgate.net

Beyond the C5-position, the N3-position of the rhodanine core is another key site for modification. The introduction of different substituents at this position can significantly impact the compound's biological activity. For example, rhodanine-3-acetic acid can be synthesized and further derivatized to form amides and esters, expanding the chemical space of rhodanine-based compounds. researchgate.net

The following table provides examples of different catalysts and conditions used in the Knoevenagel condensation for the synthesis of 5-arylidenerhodanines.

| Aldehyde Reactant | Rhodanine Derivative | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Aromatic Aldehydes | 5-arylidenerhodanines | Alum, Microwave | Water | High | derpharmachemica.com |

| Aromatic Aldehydes | 5-arylidenerhodanines | CuFe2O4 NPs, 100°C | Water | High | nanobioletters.com |

| Various Aldehydes | 5-arylidenerhodanines | Choline chloride:urea, 90°C | --- | 10-78 | researchgate.net |

| Aromatic Aldehydes | 5-arylidenerhodanines | KF/Al2O3, Microwave | CH2Cl2 | --- | ekb.eg |

Synthesis of N-Glycosylated Rhodanine Derivatives

Glycosylation, the attachment of a carbohydrate moiety to another molecule, is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug candidate. In the context of rhodanine derivatives, N-glycosylation involves the introduction of a sugar group at the N3-position of the rhodanine ring. acs.org

The synthesis of N-glycosylated rhodanine derivatives can be achieved through several methods. One common approach involves the reaction of a rhodanine derivative with a protected glycosyl donor, such as α-acetobromoglucose, in the presence of a base. acs.org This reaction can lead to both N- and S-glycosylated products, which can be separated by chromatographic techniques. nih.govnih.gov Subsequent deprotection of the sugar moiety yields the final N-glycosylated rhodanine derivative. acs.org

For instance, the reaction of rhodanine with α-acetobromoglucose under basic conditions can yield the protected nitrogen nucleoside. This intermediate can then be deacetylated using sodium methoxide (B1231860) in methanol to afford the deprotected N-glycosylated rhodanine. acs.org Another synthetic strategy involves the condensation of a silylated rhodanine derivative with a protected sugar, catalyzed by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

The synthesis of these glycosylated compounds is a key step in exploring their potential as therapeutic agents. The introduction of a sugar moiety can influence factors such as solubility, membrane permeability, and metabolic stability.

The table below summarizes a synthetic approach to N-glycosylated rhodanines.

| Rhodanine Reactant | Glycosyl Donor | Catalyst/Conditions | Product | Reference |

| Rhodanine | α-acetobromoglucose | Basic conditions | Protected N- and S-glycosides | acs.org |

| Silylated Rhodanine | 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | TMSOTf, 70-80°C | N- and S-glycosides | nih.gov |

Structural Elucidation and Characterization Techniques in Research

Spectroscopic Methods for Structure Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure of a compound. Each method offers unique insights into the chemical environment of the atoms and bonds within 5-o-Nitrobenzylidene-3-phenylrhodanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, ¹H NMR spectroscopy would identify all unique proton environments. The aromatic protons of the phenyl and nitrobenzylidene rings would appear as complex multiplets in the downfield region of the spectrum. The single vinylic proton (=CH) would be expected to resonate as a singlet, with its chemical shift influenced by the adjacent aromatic systems and the rhodanine (B49660) core.

Table 1: Illustrative ¹³C NMR Chemical Shifts for a Related Rhodanine Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 166.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) group of the rhodanine ring would be prominent. The presence of the nitro group (NO₂) would be confirmed by two strong stretching vibrations. Furthermore, C=C stretching bands would indicate the aromatic rings and the exocyclic double bond.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | 1700 - 1750 |

| C=S (Thioamide) | Stretch | 1050 - 1250 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1570 |

| NO₂ (Nitro) | Symmetric Stretch | 1330 - 1390 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its molecular formula (C₁₆H₁₀N₂O₃S₂). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a related adduct (e.g., [M+H]⁺, [M+Na]⁺). Analysis of the fragmentation pattern could reveal the loss of characteristic fragments such as the nitro group (NO₂) or parts of the phenyl ring, further corroborating the proposed structure.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and empirical formula.

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₁₀N₂O₃S₂)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 54.23 |

| Hydrogen | H | 1.01 | 2.85 |

| Nitrogen | N | 14.01 | 7.90 |

| Oxygen | O | 16.00 | 13.54 |

X-ray Diffraction Studies of Rhodanine Derivatives

Although a crystal structure for the specific compound this compound is not reported in the available literature, X-ray diffraction studies on other rhodanine derivatives have been crucial for confirming their structures. Such studies unambiguously establish the (Z)- or (E)-configuration of the exocyclic double bond, a feature that can be challenging to assign definitively by NMR alone. For similar compounds, X-ray analysis has confirmed the planar nature of the rhodanine ring and provided insight into intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal structure.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types of Rhodanine (B49660) Derivatives

The rhodanine nucleus is a versatile heterocyclic system capable of undergoing a variety of chemical transformations. Its reactivity is primarily centered around the active methylene (B1212753) group at C-5, the thione group at C-2, and the carbonyl group at C-4.

Nucleophilic and Electrophilic Reactions in Heterocyclic Systems

The rhodanine ring possesses both nucleophilic and electrophilic centers, making it susceptible to a range of reactions. The nitrogen atom at the N-3 position, bearing a phenyl group in 5-o-nitrobenzylidene-3-phenylrhodanine, can exhibit nucleophilic character, although this is diminished by the electron-withdrawing nature of the adjacent carbonyl group.

The exocyclic double bond in this compound, being part of an α,β-unsaturated carbonyl system, renders the β-carbon electrophilic and susceptible to nucleophilic attack. This is a common reaction pathway for 5-ylidene rhodanine derivatives.

Conversely, the electron-rich sulfur atom of the thiocarbonyl group can act as a nucleophile. The rhodanine ring itself can also undergo electrophilic substitution, although the presence of two carbonyl groups generally deactivates the ring towards such reactions.

Hydrolysis Pathways and Ring Transformations of Rhodanine Systems

Rhodanine derivatives can undergo hydrolysis under certain conditions, leading to the cleavage of the heterocyclic ring. The stability of the rhodanine ring is influenced by the substituents and the pH of the medium. Acidic or basic conditions can promote the hydrolysis of the amide bond (C-N) or the thioester linkage (C-S), potentially leading to the formation of various degradation products. Ring transformation reactions are also known to occur, where the rhodanine ring can rearrange to form other heterocyclic systems, often driven by the reactivity of the exocyclic double bond and the thiocarbonyl group.

Specific Reaction Mechanisms for this compound Formation

The synthesis of this compound is most commonly achieved through a well-established condensation reaction.

Knoevenagel Condensation Mechanism for Benzylidene Formation

The formation of the 5-o-nitrobenzylidene group on the rhodanine core proceeds via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (3-phenylrhodanine) with an aldehyde (o-nitrobenzaldehyde).

The mechanism can be summarized in the following steps:

Deprotonation: A base removes a proton from the active methylene group (C-5) of 3-phenylrhodanine (B74922), forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of o-nitrobenzaldehyde.

Addition: This attack forms an aldol-type addition intermediate.

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated exocyclic double bond of this compound.

The reaction is typically carried out in the presence of a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol (B145695) or acetic acid.

Electron Distribution and its Influence on Reaction Pathways

The electron distribution within this compound is significantly influenced by the presence of the electron-withdrawing nitro group on the benzylidene moiety. This group exerts a strong negative inductive (-I) and mesomeric (-M) effect, which has several consequences for the molecule's reactivity.

| Group | Position | Electronic Effect | Influence on Reactivity |

| Nitro (NO₂) | ortho on Benzylidene | Strong Electron-Withdrawing (-I, -M) | Increases electrophilicity of the exocyclic double bond |

| Phenyl (C₆H₅) | N-3 | Electron-Withdrawing (Inductive) | Modulates electron density of the rhodanine ring |

| Carbonyl (C=O) | C-4 | Electron-Withdrawing | Contributes to the acidity of the C-5 methylene protons |

| Thiocarbonyl (C=S) | C-2 | Electron-Withdrawing | Influences the electronic properties of the ring |

Isomerization and Tautomerism Studies in Rhodanine Systems

Rhodanine derivatives, particularly those with a 5-ylidene substituent, can exhibit both geometric isomerism and tautomerism.

The exocyclic double bond in this compound can exist as either the Z or E isomer. The relative stability of these isomers is influenced by steric and electronic factors. Generally, the Z-isomer is thermodynamically more stable due to reduced steric hindrance between the benzylidene ring and the thiocarbonyl group. Interconversion between the E and Z isomers can occur under certain conditions, such as upon exposure to heat or light.

Rhodanine itself can exist in different tautomeric forms, including the thione, thiol, and enol forms. For this compound, the predominant tautomeric form is the thione form. However, the potential for tautomerization should be considered, as it can influence the compound's reactivity and spectroscopic properties. The equilibrium between these tautomers can be affected by the solvent, pH, and temperature.

| Tautomeric Form | Key Structural Feature |

| Thione | C=S double bond at C-2 |

| Thiol | S-H single bond and C=N double bond |

| Enol | C=C double bond within the ring and O-H group |

Computational Chemistry and Theoretical Studies

Application of Density Functional Theory (DFT) in Rhodanine (B49660) Research

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. In the study of rhodanine derivatives, DFT calculations are routinely employed to explore various molecular characteristics that govern their reactivity and biological function.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. malayajournal.org

For rhodanine derivatives, the distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to be involved in charge transfer interactions. Theoretical studies on related compounds have shown that the HOMO is often localized on the electron-rich rhodanine ring and the phenyl substituent, while the LUMO is typically distributed over the electron-withdrawing benzylidene moiety. In the case of 5-o-Nitrobenzylidene-3-phenylrhodanine, the presence of the nitro group is expected to significantly influence the electronic distribution, further localizing the LUMO on the nitrobenzylidene portion of the molecule.

Illustrative Data Table of Frontier Molecular Orbital Energies for a Rhodanine Derivative:

| Parameter | Energy (eV) |

| EHOMO | -6.514 |

| ELUMO | -2.696 |

| Energy Gap (ΔE) | 3.818 |

Note: The data presented is illustrative and derived from a study on a similar heterocyclic compound to demonstrate typical values obtained through DFT calculations. malayajournal.org

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further quantify the reactivity of a molecule. These global reactivity descriptors are crucial for predicting the behavior of molecules in chemical reactions and biological systems.

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the molecule's polarizability. Soft molecules are generally more reactive. irjweb.com

These parameters are invaluable for comparative studies of different rhodanine derivatives, allowing for a systematic evaluation of how substituent changes affect their electronic properties and potential biological activity.

Illustrative Data Table of Quantum Chemical Parameters for a Rhodanine Derivative:

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.514 |

| Electron Affinity (A) | 2.696 |

| Electronegativity (χ) | 4.605 |

| Global Hardness (η) | 1.909 |

| Global Softness (S) | 0.524 |

Note: These values are calculated based on the illustrative HOMO and LUMO energies provided in the previous section. malayajournal.org

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. DFT calculations can be used to perform conformational analysis, identifying the most stable geometric arrangements (lowest energy conformers) of a molecule. By systematically rotating rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped. This energy landscape reveals the various low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. For this compound, conformational analysis would focus on the rotational freedom around the bonds connecting the phenyl and benzylidene groups to the central rhodanine core.

Molecular Modeling and Docking Studies of Rhodanine Derivatives

Molecular modeling, particularly molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or nucleic acid.

Molecular docking simulations can predict the binding mode and affinity of this compound with various biological targets. The process involves placing the ligand in the active site of the target and evaluating different binding poses based on a scoring function that estimates the binding energy. openmedicinalchemistryjournal.com These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov For instance, docking studies on similar rhodanine derivatives have explored their interactions with enzyme active sites, providing a rationale for their inhibitory activities. The nitro group and the rhodanine core of this compound are likely to be important pharmacophoric features that engage in specific interactions with target residues.

Beyond predicting the binding pose, molecular docking also provides insights into the conformational changes that both the ligand and the target may undergo upon binding. The stability of the resulting complex is often quantified by the calculated binding energy, with more negative values indicating a more stable interaction. By comparing the binding energies of different rhodanine derivatives with the same target, researchers can rank their potential efficacy and prioritize compounds for further experimental investigation. The conformational analysis within the binding site helps to understand the structural requirements for potent activity and can guide the design of new derivatives with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies for Rhodanine Analogues

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov For rhodanine analogues, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects, such as anticancer properties. nih.govresearchgate.net

These studies typically involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several groups, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. srmist.edu.in By correlating these descriptors with the observed biological activity (often expressed as IC50 or EC50 values), a predictive QSAR model can be developed. scirp.orgscirp.org

For instance, a QSAR study on a series of rhodanine derivatives as anticancer agents revealed the importance of specific substitutions on the phenyl ring. nih.gov The resulting model, which satisfied internal and external validation criteria (e.g., R², Q²), highlighted that the presence of atoms with higher polarizability in the outer regions of the molecule was crucial for activity. nih.gov Such models are often developed using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the steric and electrostatic fields of the molecules. acs.org

Below is an illustrative data table showcasing typical parameters evaluated in a QSAR study of rhodanine analogues.

| Descriptor Type | Descriptor Example | Typical Influence on Activity | Statistical Metric | Value |

| Electronic | MATS2e (Moran autocorrelation - lag 2 / weighted by atomic Sanderson electronegativities) | Positive correlation | R² | 0.75 |

| Steric | RDF060p (Radial Distribution Function - 6.0 / weighted by atomic polarizabilities) | Positive correlation | Q² (LOO) | 0.64 |

| Lipophilic | LogP (Partition coefficient) | Varies depending on target | F-statistic | 247.2 |

This table is a generalized representation based on typical findings in QSAR studies of rhodanine derivatives and does not represent data for a single specific study.

Molecular Dynamics Simulations of Rhodanine-Based Systems

An MD simulation begins with a set of initial coordinates for all atoms in the system, which includes the rhodanine derivative, the target protein (if applicable), and surrounding solvent molecules. The forces between the atoms are then calculated using a force field, such as AMBER or GROMACS. researchgate.netnih.gov By integrating Newton's laws of motion, the trajectory of each atom is calculated over a series of small time steps, resulting in a dynamic view of the molecular system.

These simulations can elucidate the stability of a ligand-protein complex, which is often assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy between a rhodanine derivative and its target, providing a theoretical estimation of the binding affinity. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogues. rsc.org For example, simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the binding of the inhibitor in the active site of an enzyme. nih.gov

The following table summarizes key analyses performed in a typical MD simulation study of a rhodanine-based system.

| Analysis Type | Parameter | Typical Information Gained | Simulation Software | Typical Simulation Time |

| Stability Analysis | Root-Mean-Square Deviation (RMSD) | Conformational stability of the protein-ligand complex | GROMACS | 100 ns |

| Flexibility Analysis | Root-Mean-Square Fluctuation (RMSF) | Identification of flexible and rigid regions of the protein | AMBER | 100 ns |

| Interaction Analysis | Hydrogen Bond Analysis | Key residue interactions stabilizing the ligand | NAMD | 100 ns |

| Energetic Analysis | Binding Free Energy (MM/PBSA) | Estimation of binding affinity | AMBER | 100 ns |

This table is a generalized representation based on typical methodologies in MD simulation studies of small molecule-protein interactions.

Structure Activity Relationship Sar and Design Principles in Rhodanine Research

Impact of Substituents on Chemical and Biological Interactions of Rhodanine (B49660) Derivatives

The biological profile of rhodanine derivatives is profoundly influenced by the nature and position of substituents on the rhodanine ring. The most common and impactful modifications are typically introduced at the C-5 and N-3 positions. These substitutions govern the molecule's electronic properties, steric profile, and conformational flexibility, which in turn dictate its interactions with biological macromolecules.

Role of the Nitrobenzylidene Moiety (at C-5) in Molecular Recognition

The 5-benzylidene moiety is a cornerstone of many biologically active rhodanines, and the substitution pattern on the phenyl ring is a key determinant of activity. In the case of 5-o-Nitrobenzylidene-3-phenylrhodanine, the ortho-nitro group plays a multifaceted role in molecular recognition.

The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the entire benzylidene system. This electronic perturbation can influence the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-stacking with amino acid residues in a protein's active site. For instance, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming specific interactions that anchor the ligand within the binding pocket. Studies on related nitro-containing chalcones have shown that an ortho-nitro group can interact with residues like arginine through conventional hydrogen bonding. mdpi.com

Furthermore, the position of the nitro group is critical. An ortho-substitution can induce steric constraints that favor a particular conformation of the benzylidene ring relative to the rhodanine core. This conformational preference can be crucial for optimal binding to a biological target. The presence of the nitro group at the ortho position has been linked to high anti-inflammatory activity in other molecular scaffolds, suggesting its importance in specific biological recognitions. mdpi.com

Influence of the Phenyl Group (at N-3) on Conformational Preferences and Interactions

Substitution at the N-3 position of the rhodanine ring is another critical avenue for modulating biological activity. The introduction of a phenyl group at this position, as in this compound, introduces a bulky, hydrophobic moiety that can significantly influence the molecule's conformational preferences and engage in specific non-covalent interactions.

The phenyl group can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. researchgate.net These interactions are fundamental to the stability of ligand-protein complexes. The orientation of the N-3 phenyl ring relative to the rhodanine core can be influenced by the steric and electronic nature of the C-5 substituent, leading to specific conformational isomers that may have different binding affinities. Docking studies on related rhodanine derivatives have highlighted the importance of a phenyl ring in occupying specific hydrophobic pockets within enzyme active sites. nih.gov

Stereochemical Considerations and Isomeric Effects

The Knoevenagel condensation used to synthesize 5-benzylidene rhodanines typically results in the formation of geometric isomers, designated as E and Z, around the exocyclic double bond. Experimental evidence, primarily from NMR spectroscopy, has shown that the Z-isomer is generally the more thermodynamically stable and, therefore, the predominant product. researchgate.netnih.govnih.gov In the Z-isomer, the benzylidene ring and the sulfur atom of the rhodanine ring are on the same side of the double bond.

Bioisosteric Replacements in Rhodanine Scaffolds and Their Effects

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. acs.orgnih.gov The rhodanine scaffold itself is often considered a bioisostere of other five-membered heterocyclic rings.

A common bioisosteric replacement for the rhodanine ring is the thiazolidine-2,4-dione (TZD) scaffold, where the thiocarbonyl group at the 2-position is replaced by a carbonyl group. acs.orgnih.gov This seemingly minor change can have significant effects on the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. Comparative studies have shown that rhodanine derivatives and their TZD bioisosteres can exhibit different biological activities. For instance, in some cases, rhodanine derivatives have shown better antibacterial activity than their oxygen analogues. nih.gov The choice between a rhodanine and a TZD core is a critical decision in the rational design of new therapeutic agents, with each scaffold offering distinct advantages depending on the target and desired properties. researchgate.netnih.gov

| Original Scaffold | Bioisosteric Replacement | Key Structural Difference | Potential Impact on Activity |

| Rhodanine | Thiazolidine-2,4-dione (TZD) | C=S at position 2 replaced by C=O | Altered hydrogen bonding capacity, electronic properties, and metabolic stability. May lead to different potency and selectivity profiles. |

Rational Design Strategies for Targeted Chemical Biology Research

The development of potent and selective rhodanine-based inhibitors is increasingly guided by rational design strategies that leverage computational and structural biology tools. researchgate.netnih.gov These approaches aim to optimize the interactions between the rhodanine derivative and its biological target.

Structure-Based Drug Design (SBDD) is a prominent strategy that relies on the three-dimensional structure of the target protein. Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues within the active site of a target enzyme. nih.gov These studies can reveal key interactions, such as hydrogen bonds involving the nitro group or hydrophobic packing of the N-3 phenyl ring, guiding the design of new derivatives with improved potency.

Pharmacophore modeling is another valuable tool, especially when the 3D structure of the target is unknown. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to virtually screen for new rhodanine derivatives with the desired features or to guide the modification of existing compounds. nih.gov

These rational design approaches have been successfully applied to develop rhodanine derivatives as inhibitors of various enzymes, including aldose reductase and HIV-1 integrase. nih.govnih.govresearchgate.net By understanding the intricate interplay of substituents and their roles in molecular recognition, researchers can strategically design novel rhodanine-based compounds with tailored biological activities for use as powerful tools in chemical biology and as potential therapeutic leads.

Applications in Chemical Biology Research Mechanistic & in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

Rhodanine-based compounds have been identified as inhibitors of a wide array of enzymes, making them valuable tools for investigating enzyme mechanisms and for the potential development of therapeutic agents. nih.gov Their mode of action can vary significantly depending on the specific derivative and the target enzyme.

Research has highlighted the interaction of rhodanine (B49660) derivatives with several important classes of enzymes.

Topoisomerase II (Topo II): Certain rhodanine derivatives have been identified as potent inhibitors of Topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. nih.gov Glucosylated rhodanine derivatives, for instance, have demonstrated significant Topo II inhibitory activity, which is often coupled with DNA intercalation. acs.orgnih.gov The mechanism of many Topo II inhibitors involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to DNA damage. nih.gov Non-intercalating Topo II poisons are believed to rely primarily on direct interactions with the protein. nih.gov

Tyrosyl-DNA Phosphodiesterase I (TDP1): TDP1 is a key enzyme in the repair of DNA damage, specifically in removing stalled topoisomerase I (TOP1)-DNA covalent complexes. nih.govosti.gov The inhibition of TDP1 is a strategy to enhance the efficacy of TOP1-targeting anticancer drugs. mdpi.com Rhodanine scaffolds are being explored for the development of TDP1 inhibitors, with studies focusing on designing molecules that can bind to the enzyme's catalytic core. semanticscholar.org

Penicillin-Binding Proteins (PBPs): Arylalkylidene rhodanines have shown inhibitory activity against Penicillin-Binding Proteins, which are crucial for the synthesis of the bacterial cell wall. nih.govnih.gov These compounds were found to interfere with the final steps of peptidoglycan biosynthesis. nih.govnih.gov This inhibitory action makes the rhodanine scaffold a point of interest in the search for new antibacterial agents. nih.gov

Carbonic Anhydrases (CAs): While specific studies on 5-o-Nitrobenzylidene-3-phenylrhodanine's interaction with carbonic anhydrases are not prominent, the broader field of enzyme inhibition has explored novel mechanisms. For example, studies on other compounds have revealed unprecedented inhibition mechanisms, such as a halogen-bond interaction with the catalytically critical histidine residue (His64) in the active site of human carbonic anhydrase II. nih.gov This highlights the potential for discovering unique binding modes with various inhibitor scaffolds.

Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design.

Binding Sites: The interaction of rhodanine derivatives with enzyme binding sites can be competitive, noncompetitive, or uncompetitive. youtube.comyoutube.com Competitive inhibitors typically bind to the active site, directly competing with the natural substrate. youtube.comyoutube.com Noncompetitive inhibitors bind to an allosteric site, a location distinct from the active site, causing a conformational change that reduces the enzyme's activity. youtube.comnih.gov Studies on certain arylalkylidene rhodanines suggest a noncompetitive mode of inhibition with PBP 2xS, indicating binding to an allosteric site. nih.govnih.gov The dissociation constant for the most effective of these inhibitors was not affected by the presence of the substrate. nih.gov

Irreversible Binding Events: Some inhibitors can form a covalent bond with the enzyme, leading to irreversible inhibition. youtube.com The rhodanine scaffold contains a reactive moiety and has been flagged as a potential Michael acceptor, which suggests a capacity for covalent modification of protein targets. bohrium.comnih.govsigmaaldrich.com This reactivity could lead to non-specific binding but also offers a potential mechanism for potent, irreversible inhibition if targeted correctly.

Insights from In Vitro Research Findings on Rhodanine Derivatives

In vitro research has been instrumental in elucidating the mechanistic basis for the biological activities of rhodanine derivatives, including compounds related to this compound. These studies have identified a diverse range of molecular targets, primarily enzymes, that are critical in various pathological processes. The rhodanine scaffold has proven to be a versatile template for designing potent and selective inhibitors.

One of the key areas of investigation has been the role of rhodanine derivatives as enzyme inhibitors. The core structure of rhodanine allows for extensive chemical modifications, particularly at the C-5 benzylidene and N-3 positions, which significantly influences their inhibitory potency and selectivity.

Research into rhodanine-3-hippuric acid-pyrazole hybrids has identified potent inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov In vitro assays revealed that several derivatives exhibit excellent inhibitory activity against ALR2, with IC50 values in the low micromolar to nanomolar range. nih.gov For instance, compounds 6g and 6e from a synthesized series demonstrated specific and potent inhibition of ALR2 with IC50 values of 0.04 µM and 0.06 µM, respectively, surpassing the activity of the clinically used inhibitor, Epalrestat (B1671369) (IC50 = 0.87 μM). nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Compound 6g | ALR2 | 0.04 | Epalrestat | 0.87 |

| Compound 6e | ALR2 | 0.06 |

In the field of antiviral research, rhodanine derivatives have been investigated as inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the rhodanine core are critical for activity. For example, a derivative with a methoxy (B1213986) substitution inhibited both 3'-processing and strand transfer functions of HIV-1 IN with an IC50 value of 33 µM. nih.gov The most potent compound in one study inhibited the 3'-processing and strand transfer activities with IC50 values of 15 µM and 11 µM, respectively. nih.gov

Rhodanine-based compounds have also demonstrated significant antibacterial activity. In vitro studies have shown that these derivatives can be effective against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). plos.orgnih.gov The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov For instance, one study reported minimum inhibitory concentrations (MIC) required to inhibit 90% (MIC90) of VRE and MRSA at 8 µM and 4 µM, respectively, for a potent rhodanine derivative. plos.org Another study identified a series of derivatives with MICs in the range of 1.12 - 2.5 µg/mL against various bacterial strains. researchgate.net

| Bacterial Strain | Activity Metric | Value (µM) |

|---|---|---|

| Vancomycin-Resistant Enterococci (VRE) | MIC90 | 8 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC90 | 4 |

Furthermore, rhodanine derivatives have been evaluated as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes. A series of rhodanine-linked benzenesulfonamides showed potent inhibitory activity against several human (h) CA isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.com

In the context of mycobacterial infections, rhodanine derivatives have been identified as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). One derivative, (E)-3-(2-(4-methoxyphenyl)-2-oxoethyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene) thiazolidin-4-one, showed a potent InhA inhibition with an IC50 value of 2.55 µM, which was more potent than the known drugs triclosan (B1682465) (IC50 = 6.14 µM) and isoniazid (B1672263) (IC50 = 8.29 µM). researchgate.net

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| (E)-3-(2-(4-methoxyphenyl)-2-oxoethyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene) thiazolidin-4-one | M. tuberculosis InhA | 2.55 |

| Triclosan (Reference) | M. tuberculosis InhA | 6.14 |

| Isoniazid (Reference) | M. tuberculosis InhA | 8.29 |

These in vitro findings underscore the vast potential of the rhodanine scaffold in chemical biology and medicinal chemistry. The ability to systematically modify the structure allows for the fine-tuning of activity against specific biological targets, providing valuable tools for probing biological pathways and serving as lead compounds for further development.

Future Research Directions and Emerging Trends

Development of Advanced Synthetic Methodologies for Complex Rhodanine (B49660) Architectures

The synthesis of rhodanine derivatives has traditionally relied on the Knoevenagel condensation. However, the future of synthesizing complex architectures based on the 5-o-Nitrobenzylidene-3-phenylrhodanine framework lies in the development of more sophisticated and efficient synthetic strategies.

A significant area of future development is the expanded use of multicomponent reactions (MCRs) . nih.govacs.orgresearchgate.nettandfonline.com These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a powerful tool for generating molecular diversity. nih.govacs.orgresearchgate.nettandfonline.com For complex rhodanine structures, MCRs can facilitate the construction of highly substituted derivatives in a single step, which is a significant advantage over traditional multi-step syntheses. nih.govacs.orgresearchgate.nettandfonline.com One-flask syntheses, a related approach, also promise to streamline the production of these complex molecules by minimizing intermediate purification steps, thereby saving time and resources. nih.govacs.orgacs.org

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. nih.govresearchgate.netajgreenchem.comajgreenchem.com Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the rapid and efficient synthesis of rhodanine derivatives. nih.govresearchgate.netajgreenchem.comajgreenchem.comresearchgate.netyoutube.com This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.netajgreenchem.comajgreenchem.comresearchgate.netyoutube.com Future research will likely focus on optimizing microwave-assisted protocols for the synthesis of intricate rhodanine-based molecules, including those with sensitive functional groups. The use of environmentally benign solvents and catalysts will also be a key consideration in these advanced synthetic methodologies. researchgate.netajgreenchem.com

| Synthetic Advancement | Key Advantages | Potential for Complex Rhodanines |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govacs.orgresearchgate.nettandfonline.com | Enables the one-pot synthesis of highly functionalized rhodanine derivatives with varied substituents. nih.govacs.orgresearchgate.nettandfonline.com |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced energy consumption. nih.govresearchgate.netajgreenchem.comajgreenchem.comresearchgate.netyoutube.com | Facilitates the rapid and efficient synthesis of complex rhodanine architectures under controlled conditions. nih.govresearchgate.netajgreenchem.comajgreenchem.comresearchgate.netyoutube.com |

| Green Chemistry Approaches | Use of eco-friendly solvents and catalysts, reduced waste generation. researchgate.netajgreenchem.com | Promotes the development of sustainable synthetic routes to complex rhodanine molecules. researchgate.netajgreenchem.com |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reactivity and properties of this compound can be achieved through the synergistic integration of computational and experimental techniques. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of rhodanine derivatives. mdpi.comscirp.orgtandfonline.comacs.orgekb.eg

Future research will leverage DFT calculations to predict the geometric and electronic properties of this compound and its derivatives. mdpi.comscirp.orgtandfonline.comacs.orgekb.eg These theoretical studies can provide insights into bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's stability and reactivity. Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) can help in predicting the molecule's electronic transitions and its potential as an electron donor or acceptor. mdpi.comscirp.orgekb.eg

The combination of computational modeling with experimental data from techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography will be essential for a comprehensive mechanistic understanding. For instance, theoretical calculations of UV-Vis spectra can be compared with experimental measurements to validate the computational model and to gain a more profound understanding of the electronic transitions involved. mdpi.comtandfonline.comekb.eg Similarly, the prediction of NMR chemical shifts can aid in the structural elucidation of new, complex rhodanine derivatives. tandfonline.com This integrated approach will be invaluable for designing molecules with tailored properties and for predicting the outcomes of chemical reactions.

| Computational Method | Information Gained | Experimental Correlation |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, HOMO-LUMO energies, reactivity descriptors. mdpi.comscirp.orgtandfonline.comacs.orgekb.eg | X-ray crystallography, UV-Vis spectroscopy, NMR spectroscopy. mdpi.comtandfonline.comekb.eg |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. ekb.eg | Experimental UV-Vis spectra. mdpi.comtandfonline.comekb.eg |

| Molecular Docking | Prediction of binding modes with biological targets. benthamdirect.comsemanticscholar.orgresearchgate.net | In vitro biological assays. benthamdirect.comsemanticscholar.orgresearchgate.net |

Exploration of Novel Target Interactions for Basic Science Discoveries

Rhodanine derivatives are known to interact with a wide range of biological targets, exhibiting a broad spectrum of biological activities. nih.govresearchgate.netmdpi.comnih.govtandfonline.com This promiscuity, while sometimes a challenge in drug development, presents an opportunity for basic science discoveries by exploring novel target interactions. Future research on this compound and its analogues will likely focus on identifying and characterizing new protein-ligand interactions.

The structural features of this compound, including the rhodanine core, the phenyl group at the N-3 position, and the nitrobenzylidene moiety at the C-5 position, provide multiple points for potential interactions with biological macromolecules. nih.govresearchgate.net High-throughput screening and molecular docking studies can be employed to identify novel protein targets for this class of compounds. benthamdirect.comsemanticscholar.orgresearchgate.net The elucidation of these interactions at a molecular level can provide valuable insights into fundamental biological processes and may lead to the discovery of new biochemical pathways.

Furthermore, the synthesis of focused libraries of derivatives based on the this compound scaffold will be crucial for establishing structure-activity relationships (SAR). benthamdirect.commdpi.com By systematically modifying the substituents on the phenyl and benzylidene rings, researchers can probe the specific molecular features that govern target binding and selectivity. These studies will not only advance our understanding of molecular recognition but also provide a foundation for the rational design of new chemical probes for biological research. nih.govresearchgate.net

Material Science Applications of Rhodanine Derivatives (Focus on Fundamental Chemical Behavior)

The unique electronic and photophysical properties of rhodanine derivatives make them promising candidates for a variety of material science applications. acs.orgrsc.orgmdpi.commdpi.com The fundamental chemical behavior of this compound, particularly its extended π-conjugated system, is central to its potential in this area.

One emerging trend is the use of rhodanine derivatives as building blocks for organic electronic materials . acs.orgrsc.org The intramolecular charge transfer characteristics of these molecules, arising from the electron-donating and electron-withdrawing moieties within their structure, are key to their application in organic photovoltaics and other electronic devices. acs.org Future research will focus on tuning the electronic properties of this compound through chemical modifications to optimize its performance in these applications.

The ability of the rhodanine core to participate in supramolecular assembly is another area of growing interest. mdpi.comresearchgate.netmdpi.com The formation of well-ordered structures through non-covalent interactions can significantly influence the material's properties. mdpi.comresearchgate.netmdpi.com The study of how this compound self-assembles in the solid state and in solution will be crucial for developing new functional materials. This includes the investigation of its interactions with other molecules to form co-crystals and other supramolecular architectures with tailored properties. mdpi.comresearchgate.netmdpi.com

Finally, the rhodanine moiety has been shown to be an effective sensor for heavy metal ions . mdpi.comnih.govchemicalbook.com The sulfur atoms in the rhodanine ring can coordinate with metal ions, leading to a change in the molecule's optical or electrochemical properties. mdpi.comnih.govchemicalbook.com Future work will likely explore the potential of this compound and its derivatives as selective and sensitive sensors for various analytes.

| Application Area | Fundamental Chemical Behavior | Research Focus |

| Organic Electronics | π-conjugation, intramolecular charge transfer. acs.orgrsc.org | Tuning HOMO-LUMO levels for photovoltaic applications. acs.org |

| Supramolecular Chemistry | Non-covalent interactions, self-assembly. mdpi.comresearchgate.netmdpi.com | Control of solid-state packing for desired material properties. mdpi.comresearchgate.netmdpi.com |

| Chemical Sensors | Coordination with metal ions via heteroatoms. mdpi.comnih.govchemicalbook.com | Development of selective and sensitive colorimetric or electrochemical sensors. mdpi.comnih.govchemicalbook.com |

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for 5-o-Nitrobenzylidene-3-phenylrhodanine, and how is purity validated? A: The compound is typically synthesized via Knoevenagel condensation between 3-phenylrhodanine and o-nitrobenzaldehyde under basic conditions. Key steps include refluxing in ethanol with catalytic piperidine, followed by recrystallization for purification. Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques (e.g., -NMR for nitrobenzylidene proton detection at δ 8.2–8.5 ppm) .

Intermediate Stability

Q: How should intermediates like 5-fluoro-1,2-diaminobenzene derivatives be stabilized during synthesis? A: Diamine intermediates are prone to oxidation; stabilization requires inert atmospheres (N/Ar), immediate use in subsequent steps, or storage at -20°C in anhydrous solvents (e.g., DMF). Evidence from nitro-group reductions highlights the use of SnCl·2HO under controlled reflux (75°C, 5–7 h) with rapid alkaline workup to minimize degradation .

Spectroscopic Characterization Challenges

Q: What spectroscopic methods resolve structural ambiguities in nitro-aromatic systems? A: Combined UV-Vis (λ ~350 nm for nitrobenzylidene conjugation) and -NMR (distinct carbonyl signals at 165–170 ppm) are critical. For conflicting data, X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of phenyl and nitro groups) provides definitive structural resolution .

Advanced Reaction Optimization

Q: How can reaction yields be improved in nitrobenzylidene condensation? A: Systematic optimization includes:

- Catalyst screening : Piperidine vs. DBU for base-catalyzed condensation.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nitro-group reactivity but may increase side products.

- Temperature gradients : Stepwise heating (60°C → 80°C) balances reaction rate and byproduct formation.

Documented protocols recommend TLC monitoring (hexane:EtOAc, 3:1) to track intermediate conversion .

Contradictory Analytical Data

Q: How to address discrepancies between theoretical and observed NMR spectra? A: For example, unexpected downfield shifts in aromatic protons may arise from π-stacking or solvent polarity. Solutions include:

- Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and identify conformational effects.

- Variable-temperature NMR : To detect dynamic processes (e.g., rotational isomerism) .

Biological Activity Profiling

Q: What methodologies assess the compound’s potential in antimicrobial or anticancer research? A: Standard assays include:

- MIC determination : Broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (IC calculation).

- Targeted studies : Docking simulations (AutoDock Vina) using crystal structures of bacterial dihydrofolate reductase or human topoisomerase II .

Computational Modeling Applications

Q: How are SMILES/InChI descriptors used in molecular docking studies?

A: The SMILES string (e.g., O=C(O)c2cc(Oc1cccc(c1)[N+]([O-])=O)cc(O)c2) defines tautomeric states for docking prep. Tools like Open Babel convert descriptors into 3D structures, optimized with MMFF94 force fields. Electrostatic potential maps guide binding site analysis .

Byproduct Identification

Q: What strategies identify side products in nitro-group reductions? A: LC-MS/MS with ESI+ ionization detects intermediates (e.g., hydroxylamine derivatives). For non-chromophoric byproducts, GC-MS after derivatization (silylation) improves volatility. Evidence from SnCl-mediated reductions highlights nitroso and azoxy compounds as common contaminants .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.